molecular formula C12H14O3 B3025489 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone CAS No. 29668-47-1

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone

Cat. No. B3025489
CAS RN: 29668-47-1
M. Wt: 206.24 g/mol
InChI Key: XSWZTOLEGWPAAA-UHFFFAOYSA-N
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Description

The compound “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone” is a chemical compound with the molecular formula C10H10O3 . It is also known by other names such as 6-Acetyl-1,4-benzodioxane, 6-Acetyl-1,4-benzodioxan, 1,4-Benzodioxin, ethanone deriv., Ketone, 1,4-benzodioxan-6-yl methyl, 1,4-Benzodioxan-6-yl methyl ketone, and 1- (2,3-Dihydro-benzo [1,4]dioxin-6-yl)-ethanone .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)benzenesulfonamide was achieved by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string CC(N)c1ccc2OCCOc2c1 . The InChI key for the compound is ABUSRLBOAUOYSM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.1846 . It is a solid at room temperature . The compound’s InChI code is 1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 .

Scientific Research Applications

  • Antibacterial and Anti-inflammatory Applications :

    • Synthesized derivatives of 1,4-benzodioxane have shown biofilm inhibitory action against bacteria like Escherichia coli and Bacillus subtilis, along with moderate cytotoxicity (Abbasi et al., 2020).
    • N-Substituted derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated potential as antibacterial agents and enzyme inhibitors (Abbasi et al., 2017).
    • Compounds with the 1,4-benzodioxin ring have shown inhibitory activity against various bacterial strains and lipoxygenase enzyme, suggesting their use in treating inflammatory ailments (Abbasi et al., 2017).
  • Potential in Drug Synthesis :

    • Amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been synthesized, showing anticonvulsant activity (Arustamyan et al., 2019).
    • Synthesis of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit has shown anti-inflammatory properties comparable to Ibuprofen (Vazquez et al., 1996).
  • Therapeutic Applications :

    • Derivatives of 2,3-dihydro-1,4-benzodioxin have been explored for their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).
    • Certain compounds have shown inhibitory activities against α-glucosidase enzyme, indicating their potential use in type-2 diabetes treatments (Abbasi et al., 2023).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-3-10(13)9-4-5-11-12(8-9)15-7-6-14-11/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWZTOLEGWPAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387848
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-1-one

CAS RN

29668-47-1
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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